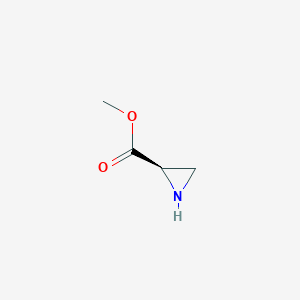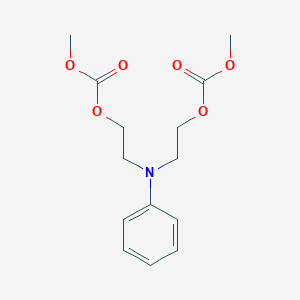
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as Dibutyryl-cGMP, is a cyclic nucleotide derivative that plays a crucial role in various cellular processes. It is commonly used in scientific research for its ability to mimic the effects of cGMP, a second messenger molecule that regulates a wide range of physiological functions.
Mechanism Of Action
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP exerts its effects by binding to and activating protein kinase G (PKG), a downstream effector of cGMP signaling. PKG activation leads to the phosphorylation of various target proteins, resulting in changes in their activity and function.
Biochemical And Physiological Effects
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP has been shown to have a wide range of biochemical and physiological effects, including the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of gene expression. It has also been implicated in the regulation of blood pressure and vascular tone, and has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages And Limitations For Lab Experiments
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP is a useful tool for studying the effects of cGMP on various cellular processes, as it is stable and highly soluble in water. However, its effects may differ from those of endogenous cGMP, and care must be taken to ensure that the concentrations used in experiments are physiologically relevant.
Future Directions
There are several areas of future research that could be pursued using dibutyryl-cGMP as a tool. These include the study of its effects on cellular metabolism, the regulation of ion channels and transporters, and the modulation of gene expression. Additionally, further research is needed to elucidate the mechanisms underlying its anti-inflammatory and anti-oxidant properties, and to explore its potential therapeutic applications in the treatment of various diseases.
Synthesis Methods
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP can be synthesized through a multi-step process involving the reaction of 2H-1,2,4-benzothiadiazine-3-butanoic acid with bromine and subsequent esterification with butyric acid. The final product is a white crystalline powder that is highly soluble in water.
Scientific Research Applications
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP is widely used in scientific research as a tool to study the effects of cGMP on various cellular processes. It has been shown to regulate the activity of various enzymes, ion channels, and transcription factors, and has been implicated in the regulation of cell proliferation, differentiation, and apoptosis.
properties
CAS RN |
101064-04-4 |
|---|---|
Product Name |
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
Molecular Formula |
C11H10Br2N2O4S |
Molecular Weight |
426.08 g/mol |
IUPAC Name |
4-(5,7-dibromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H10Br2N2O4S/c12-6-4-7(13)11-8(5-6)20(18,19)15-9(14-11)2-1-3-10(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17) |
InChI Key |
PZDIBDWIXFBOHZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




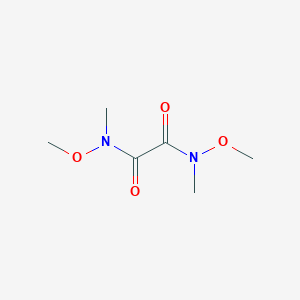
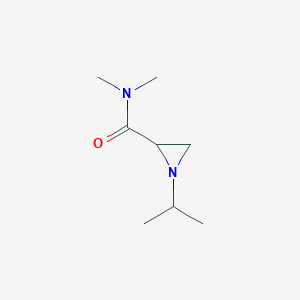

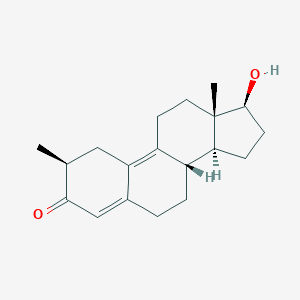
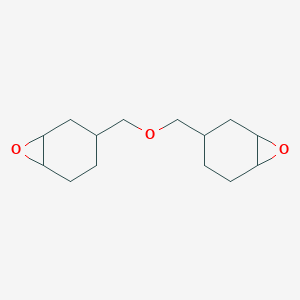





![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)
